molecular formula C9H10BrF2NO2S B8120994 N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide

N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide

Cat. No.: B8120994
M. Wt: 314.15 g/mol
InChI Key: WENAYZOQQUHJBN-UHFFFAOYSA-N
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Description

N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C9H10BrF2NO2S and its molecular weight is 314.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Functionalized Sulfonamides : It is used in the synthesis of functionalized sulfonamides towards 1,3-dialkoxy-2-(tosylamino)propanes (D’hooghe, Rottiers, Kerkaert, & Kimpe, 2005).

  • Nucleophilic Substitution Reactions : The compound is utilized in nucleophilic substitution reactions of polyfluoroalkyl and polyfluoroaryl sulfonamides (Guo, Kirchmeier, & Shreeve, 1991).

  • Catalysis in Chemical Synthesis : It serves as a highly efficient catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via one-pot pseudo five component condensation reaction (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

  • Cross Coupling Reactions : This compound is used in cross coupling of 3-bromopyridine with primary and secondary alkyl and aryl sulfonamides to synthesize N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010).

  • Antimicrobial and Antifungal Activities : The synthesized N-sulfonates have shown potential in antimicrobial and antifungal activities, with some derivatives demonstrating high activity against Gram-positive bacteria, Gram-negative bacteria, and tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

  • As a Radioactive Compound : It is also known as a radioactive compound with a specific activity, useful in certain specialized applications (Klok, Klein, Herscheid, & Windhorst, 2006).

Properties

IUPAC Name

N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2NO2S/c1-2-5-16(14,15)13-7-4-3-6(11)8(10)9(7)12/h3-4,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENAYZOQQUHJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-bromo-2,4-difluoroaniline (4.16 g, 20 mmol, EP184384), n-propanesulfonyl chloride (4.6 ml, 40 mmol), pyridine (8 ml), DMAP (97 mg), and DCM (100 ml) was stirred at rt for 16 h. Aqueous sodium bicarbonate solution was added and the mixture was extracted with ethyl acetate. The organic layer was washed with aqueous sodium bicarbonate and brine. The crude product was purified by silica gel chromatography (8:1 to 3:1 hexanes/ethyl acetate eluant) to give the title compound. MS m/z 313.9 (M+1).
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
97 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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